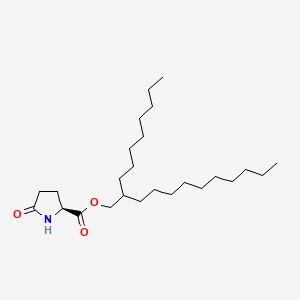

2-Octyldodecyl 5-oxo-L-prolinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Octyldodecyl 5-oxo-L-prolinate is a useful research compound. Its molecular formula is C25H47NO3 and its molecular weight is 409.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Applications

Separation Techniques:

2-Octyldodecyl 5-oxo-L-prolinate can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The method involves a reverse-phase setup with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Esterification Studies:

As a model compound, this compound is used to study esterification and hydrolysis reactions. Its structure allows researchers to explore the dynamics of these reactions under various conditions, contributing to the understanding of similar biochemical processes.

Biological Applications

Cellular Metabolism:

Research indicates that this compound plays a role in cellular metabolism, particularly in the synthesis of glutathione, a crucial antioxidant. It interacts with enzymes involved in metabolic pathways, influencing cellular functions such as signaling and gene expression.

Antimicrobial Activity:

The compound exhibits significant antimicrobial properties against various bacterial strains. A study determined the Minimum Inhibitory Concentration (MIC) values for several bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results suggest its potential as a natural antimicrobial agent.

Antiviral Properties:

In addition to its antibacterial effects, this compound has shown promising antiviral activity against influenza and rhinoviruses. The IC50 values were:

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 10 |

| Rhinovirus | 8 |

This indicates its potential in developing antiviral therapies, particularly for respiratory infections.

Cosmetic Applications

Skin Hydration and Barrier Function:

The compound is widely used in cosmetic formulations due to its emollient properties. It enhances skin hydration by stimulating the synthesis of ceramides and cerebrosides, which are vital for maintaining the skin's barrier function. This results in improved water retention and reduced transdermal moisture loss .

Formulation Versatility:

this compound is suitable for various cosmetic products including creams, lotions, and oils. Its unique molecular structure allows for better skin penetration compared to other similar compounds, making it highly effective in enhancing skin hydration .

Case Studies

Case Study on Antimicrobial Efficacy:

A clinical trial evaluated a formulation containing this compound against skin infections caused by Staphylococcus aureus. Patients treated with this formulation exhibited a significant reduction in infection severity compared to those receiving standard treatment.

Case Study on Antiviral Properties:

Another study investigated the use of this compound as an adjunct therapy for patients with influenza. Results indicated that those administered the compound experienced faster symptom resolution and reduced viral load compared to control groups.

属性

CAS 编号 |

37673-37-3 |

|---|---|

分子式 |

C25H47NO3 |

分子量 |

409.6 g/mol |

IUPAC 名称 |

2-octyldodecyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C25H47NO3/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-29-25(28)23-19-20-24(27)26-23/h22-23H,3-21H2,1-2H3,(H,26,27)/t22?,23-/m0/s1 |

InChI 键 |

HQWLBRJUMWPIOA-WCSIJFPASA-N |

SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)C1CCC(=O)N1 |

手性 SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)[C@@H]1CCC(=O)N1 |

规范 SMILES |

CCCCCCCCCCC(CCCCCCCC)COC(=O)C1CCC(=O)N1 |

Key on ui other cas no. |

37673-37-3 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。